molecular formula C3H5N5O B1267502 4-amino-1H-1,2,3-triazole-5-carboxamide CAS No. 4342-07-8

4-amino-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B1267502
CAS No.: 4342-07-8
M. Wt: 127.11 g/mol
InChI Key: MNKBSXULTGYFFR-UHFFFAOYSA-N
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Description

4-amino-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an amino group at the 4-position and a carboxamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-amino-1H-1,2,3-triazole-5-carboxamide is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivating these regulatory proteins can sensitize bacteria to antibiotics and slow the appearance of resistance .

Mode of Action

This compound inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . This compound has been identified as a potent inhibitor of this process, effectively disarming the bacterial SOS response .

Biochemical Pathways

The SOS response is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced . By inhibiting the initiation of this response, this compound can prevent the expression of genes involved in DNA repair and mutagenesis .

Pharmacokinetics

The compound’s nitrogen-rich structure and extensive hydrogen bonding interactions contribute to its high density, insensitivity, and thermal stability .

Result of Action

The inhibition of the SOS response by this compound can suppress the appearance of antibiotic resistance . This makes it a promising candidate for the development of drugs that inhibit SOS activation to repress mechanisms enabling resistance (DISARMERs) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its cationic form can decrease sensitivity and elevate the nitrogen content of target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .

Biochemical Analysis

Biochemical Properties

4-amino-1H-1,2,3-triazole-5-carboxamide plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with several enzymes, including tyrosinase, which is involved in melanin biosynthesis. The compound acts as a non-competitive inhibitor of tyrosinase, binding to the enzyme and preventing its activity without directly competing with the substrate

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, leading to enzyme inhibition . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity and cell proliferation. At higher doses, it can cause adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, its interaction with tyrosinase influences the melanin biosynthesis pathway, leading to changes in the production of melanin . Additionally, this compound can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biochemical effects . The efficiency of transport and distribution can affect the compound’s overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide can be achieved through several methods. One common approach involves the reaction of hydrazine with ethyl cyanoacetate, followed by cyclization with formic acid. Another method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparison with Similar Compounds

4-amino-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBSXULTGYFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963009
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-07-8
Record name Triazole-5-carboxaldehyde
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-1,2,3-triazole-5-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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